3-Hydroxy-11-ursen-28,13-olide

Cytotoxicity Triterpenoid safety window Metabolic disease models

3-Hydroxy-11-ursen-28,13-olide (synonyms: 3β-hydroxy-urs-11-en-28,13β-olide, ursolic acid lactone [UAL], 11,12-dehydroursolic acid lactone, ehretiolide) is a pentacyclic triterpenoid lactone belonging to the ursane family (C₃₀H₄₆O₃; MW 454.7 g/mol). It is biosynthesized through formal lactonization between the C-28 carboxyl and the C-13 hydroxyl of the ursolic acid scaffold, yielding a characteristic 28,13-olide ring closure and a Δ¹¹ double bond instead of the Δ¹² unsaturation found in Ursolic Acid (UA).

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 35959-05-8
Cat. No. B1151469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-11-ursen-28,13-olide
CAS35959-05-8
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C
InChIInChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1
InChIKeyUVBLDLGZDSGCSN-MWOWFCOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-11-ursen-28,13-olide (CAS 35959-05-8): Procurement-Grade Pentacyclic Triterpenoid Lactone Profile


3-Hydroxy-11-ursen-28,13-olide (synonyms: 3β-hydroxy-urs-11-en-28,13β-olide, ursolic acid lactone [UAL], 11,12-dehydroursolic acid lactone, ehretiolide) is a pentacyclic triterpenoid lactone belonging to the ursane family (C₃₀H₄₆O₃; MW 454.7 g/mol) [1]. It is biosynthesized through formal lactonization between the C-28 carboxyl and the C-13 hydroxyl of the ursolic acid scaffold, yielding a characteristic 28,13-olide ring closure and a Δ¹¹ double bond instead of the Δ¹² unsaturation found in Ursolic Acid (UA) [2]. The compound has been isolated from Eucalyptus species (E. viminalis, E. tereticornis, E. camaldulensis), Fadogia tetraquetra var. tetraquetra, Periploca somaliensis, and Kleinia odora [2][3][4]. Unlike its parent compound UA, the lactone modification in ring D/E significantly reduces cytotoxicity while retaining or enhancing select metabolic bioactivities, positioning it as a mechanistically differentiated research tool for metabolic disorder and hepatoprotection studies [2].

Why Ursolic Acid or the 3-Acetoxy Analog Cannot Substitute for 3-Hydroxy-11-ursen-28,13-olide in Targeted Assays


Although 3-Hydroxy-11-ursen-28,13-olide shares the ursane backbone with Ursolic Acid (UA; CAS 77-52-1) and the acetylated derivative 3β-Acetoxy-urs-11-en-28,13β-olide (CAS 35959-08-1), simple class-level interchange is not scientifically defensible. The lactone ring closure at C-28/C-13 and the shift of the double bond from Δ¹² (UA) to Δ¹¹ fundamentally alter the cytotoxicity profile: UA at 20 µM (~9 µg/mL) produces ~50% reduction in 3T3-L1 adipocyte viability, whereas UAL shows no toxic effect up to 50 µg/mL in the same cell line [1]. Furthermore, the free 3β-OH group in UAL versus the 3β-acetoxy substitution in the acetyl analog differentially affects PTP1B inhibitory activity (IC₅₀ 3.5–54.8 µM for the acetoxy derivative; data absent for the free alcohol), and the antibacterial activity profile diverges sharply between the lactone (inactive against all tested bacterial strains at 50 µM) and UA (S. aureus MIC 12.5 µM) [2]. These structural modifications produce compound-specific pharmacology that cannot be extrapolated from in-class analogs.

Quantitative Differentiation Evidence for 3-Hydroxy-11-ursen-28,13-olide vs. Closest Analogs and Reference Standards


Cytotoxicity in 3T3-L1 Adipocytes and J774.A1 Macrophages: UAL vs. Ursolic Acid — Wider Therapeutic Window

In a direct comparison within the same study, Ursolic Acid (UA) at 20 µM (~9 µg/mL) produced a ~50% reduction in 3T3-L1 adipocyte viability, and at 50 µg/mL produced >20% reduction in J774.A1 macrophage viability. In contrast, UAL (3β-hydroxy-urs-11-en-28,13β-olide) showed no toxic effect up to 50 µg/mL in 3T3-L1 adipocytes and no significant cytotoxicity in J774.A1 macrophages at working concentrations up to 50 µg/mL. Cell viability was determined by MTT assay and flow cytometry-based 7-AAD dye exclusion [1]. The lactonization-driven modification in ring D/E of UA is directly cited as the structural basis for this decline in cytotoxicity [1].

Cytotoxicity Triterpenoid safety window Metabolic disease models

Hepatoprotective Potency in CCl₄-Intoxicated Huh7 Hepatoma Cells: UAL vs. Silymarin Reference Standard — Concentration-Independent Cytoprotection

In a study evaluating the methanolic extract of Periploca somaliensis and its isolated triterpenes, 3β-hydroxy-urs-11-en-13β,28-olide (UAL) was tested at three concentrations (10, 100, and 1000 µg/mL) against CCl₄-induced injury in Huh7 human hepatoma cells. UAL exhibited a potent concentration-independent cytoprotective effect, as measured by aspartate aminotransferase (AST), alanine transaminase (ALT), glutathione (GSH), and superoxide dismutase (SOD) activity, comparable to the reference hepatoprotective drug silymarin tested under identical conditions [1]. Ursolic acid, co-isolated from the same extract, also demonstrated similar concentration-independent protection [1].

Hepatoprotection CCl₄-induced liver injury Triterpenoid cytoprotection

Glucose Uptake Enhancement in Insulin-Resistant Skeletal Muscle Cells: UAL Outperforms Metformin

In palmitate-induced insulin-resistant C2C12 myotubes, UAL at 50 µg/mL produced a 14% increase in glucose uptake relative to the insulin-resistant control (Control R), which was greater than the response achieved with metformin at 2 mM, the standard antidiabetic positive control [1]. In non-insulin-resistant C2C12 cells, UAL at the lowest tested concentration (8 µg/mL) reduced supernatant glucose concentration by 24% compared to untreated controls, demonstrating efficacy at sub-cytotoxic doses. Insulin (0.3 µM) produced a 19% reduction under identical non-resistant conditions, serving as an internal physiological benchmark [1].

Glucose uptake Insulin resistance Antidiabetic triterpenoids

Intracellular Lipid Reduction in 3T3-L1 Adipocytes: UAL Is Nearly 2-Fold More Effective Than Metformin

In differentiated 3T3-L1 adipocytes, UAL reduced intracellular lipid content in a dose-dependent manner: 12% reduction at 12.5 µg/mL, 19% at 25 µg/mL, and 32% at 50 µg/mL [1]. Metformin, tested as a positive control in the same experimental system, reduced lipid load by only 18% [1]. Thus, UAL at 50 µg/mL achieved a lipid reduction that was approximately 1.8-fold greater than that of metformin. Additionally, UAL significantly reduced leptin and adiponectin protein expression at 50 µg/mL compared to untreated differentiated adipocytes [1].

Lipid accumulation Adipogenesis Anti-obesity triterpenoids

Antibacterial Activity Profile: UAL Is Inactive Against Common Bacterial Strains, Unlike Ursolic Acid — Selectivity Advantage for Non-Antimicrobial Assays

In a head-to-head evaluation of four triterpenoids from Fadogia tetraquetra leaves, 3β-hydroxyurs-11-en-28,13β-olide (UAL, compound 2) was tested alongside oleanolic acid (compound 3) and ursolic acid (compound 4) against four bacterial strains at 50 µM for 24 h. UAL was inactive against all tested strains (Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli, Pseudomonas aeruginosa) [1]. In the same study, ursolic acid (compound 4) inhibited S. aureus with an MIC of 12.5 µM, but was inactive against the Gram-negative strains [1]. The commercially reported inhibition rates for UAL against these strains are 3.6% (P. aeruginosa), 4.2% (S. aureus), 1.8% (E. coli), and −3.8% (E. aerogenes), confirming negligible antibacterial activity .

Antibacterial selectivity Triterpenoid profiling Assay confounding

Mitochondrial Membrane Potential and ADP/ATP Ratio Modulation in Adipocytes: UAL Demonstrates Activity Where Metformin Does Not

In 3T3-L1 adipocytes treated for 72 h, UAL at 50 µg/mL significantly increased mitochondrial membrane potential (ΔΨm) and significantly elevated the cellular ADP/ATP ratio compared to untreated differentiated adipocytes [1]. Under identical experimental conditions, metformin treatment did not modify either the mitochondrial membrane potential or the ADP/ATP ratio [1]. Additionally, UAL enhanced AMPK phosphorylation in a dose-dependent manner, an effect also observed with metformin, but the mitochondrial endpoints distinguish UAL's mechanism from metformin's canonical AMPK activation pathway [1].

Mitochondrial function ADP/ATP ratio Metabolic triterpenoids

Scientifically Supported Application Scenarios for 3-Hydroxy-11-ursen-28,13-olide Based on Quantitative Differentiation Evidence


Insulin Resistance and Type 2 Diabetes Drug Discovery Screening Panels

UAL is directly validated for glucose uptake assays in insulin-resistant C2C12 myotubes, where it outperforms metformin at 50 µg/mL [1]. Its low cytotoxicity profile (no toxicity up to 50 µg/mL in myocytes and adipocytes, vs. ~50% viability loss for UA at ~9 µg/mL) permits robust dose-response studies without cytotoxicity confounding [1]. The compound's ability to increase ADP/ATP ratio and mitochondrial membrane potential — endpoints not modified by metformin — enables orthogonal mechanism-of-action profiling in antidiabetic screening cascades [1].

Hepatoprotection Screening and Mechanistic Liver Injury Models

UAL's concentration-independent cytoprotection against CCl₄-induced hepatotoxicity in Huh7 cells, matching the gold-standard reference silymarin across 10–1000 µg/mL, makes it a valuable comparator compound in hepatoprotection screening [2]. Its activity across multiple hepatotoxicity endpoints (AST, ALT, GSH, SOD) supports its use as a positive control or reference compound in liver injury models where a non-silymarin chemical scaffold is desired for intellectual property or mechanistic diversification reasons [2].

Adipocyte Lipid Metabolism and Anti-Obesity Compound Screening

UAL's dose-dependent lipid reduction in 3T3-L1 adipocytes (12–32% across 12.5–50 µg/mL), exceeding metformin's 18% reduction, supports its application as a reference compound in adipogenesis and lipogenesis assays [1]. The concomitant reduction of leptin and adiponectin expression at 50 µg/mL further positions UAL as a tool for studying adipokine regulation in obesity models. Its lack of antibacterial activity eliminates a potential confound in adipose tissue models where microbiome-adipocyte crosstalk is under investigation [3][1].

Triterpenoid Structure-Activity Relationship (SAR) and Chemical Biology Studies

UAL represents a key SAR probe within the ursane triterpenoid family. The lactone ring closure and Δ¹¹ unsaturation distinguish it from UA (Δ¹²; free C-28 carboxyl) and from the 3-acetoxy derivative (CAS 35959-08-1; PTP1B IC₅₀ 3.5–54.8 µM) [1]. The documented decline in cytotoxicity relative to UA, coupled with retained or enhanced metabolic activities, provides a defined chemical biology tool for dissecting the contribution of the C-28/C-13 lactone functionality to triterpenoid pharmacology [1].

Quote Request

Request a Quote for 3-Hydroxy-11-ursen-28,13-olide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.